Isoquinoline-4-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
isoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,(H,12,13);1H |
InChI Key |
RHODLTDBRVNRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction with TMSCl-Mediated Cyclization
The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. Zhou et al. (2018) developed an improved protocol using trimethylsilyl chloride (TMSCl) to mediate the condensation of N,N-dimethylenaminones and substituted isatins in alcoholic or aqueous media .
-
Procedure :
-
Reactants : N,N-Dimethylenaminones (e.g., R<sub>2</sub>C(O)CH=CHNMe<sub>2</sub>) and 5-substituted isatins.
-
Conditions : TMSCl (1.2 eq), reflux in methanol/water (8–12 h).
-
Outcome : Direct formation of quinoline-4-carboxylic esters/acids with yields of 75–92%.
-
-
Hydrochloride Formation : The free acid is treated with concentrated HCl in ethanol, yielding the hydrochloride salt after recrystallization .
Multi-Step Synthesis via Isatin Derivatives
A Chinese patent (CN102924374B) outlines a scalable five-step route starting from isatin :
-
Step 1 : Alkaline condensation of isatin with acetone to form 2-methylquinoline-4-carboxylic acid (99% yield).
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Step 2 : Aldol addition with benzaldehyde to yield 2-styrylquinoline-4-carboxylic acid (85% yield).
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Step 3 : Dehydration with acetic anhydride to form 2-vinylquinoline-4-carboxylic acid.
-
Step 4 : Oxidation with KMnO<sub>4</sub>/NaOH to generate quinoline-2,4-dicarboxylic acid.
-
Step 5 : Decarboxylation in m-xylene to produce isoquinoline-4-carboxylic acid, followed by HCl treatment for salt formation .
Key Data :
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Isatin + Acetone | 99 | NaOH, H<sub>2</sub>O, 25–35°C |
| 2 | Aldol Addition | 85 | 100°C, 3 h |
| 5 | HCl Salt Formation | 95 | Ethanol, HCl gas |
Copper-Catalyzed Domino Reaction Post-Ugi-4CR
A modern approach by Zhang et al. (2021) combines the Ugi four-component reaction (Ugi-4CR) with copper catalysis :
-
Ugi-4CR : Ammonia, 2-iodobenzoic acid, β-keto ester, and aldehyde react to form a linear adduct.
-
Copper-Catalyzed Cyclization : CuI (10 mol%) in DMF at 110°C for 6 h induces C–C coupling and lactamization, yielding isoquinolone-4-carboxylic acids (50–70% yield).
-
Hydrochloride Salt : The product is dissolved in ethanol and treated with HCl gas, achieving >90% purity .
Advantages : Ligand-free conditions, scalability (demonstrated at 10 mmol), and tolerance for electron-deficient substituents.
Oxidative Decarboxylation of Quinoline-2,4-Dicarboxylic Acid
Patent CN112500341B describes a pathway for 7-hydroxyquinoline-4-carboxylic acid, adaptable to the target compound :
-
Decarboxylation : Quinoline-2,4-dicarboxylic acid is heated in m-xylene at 150°C for 5 h, yielding isoquinoline-4-carboxylic acid.
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Salt Formation : The free acid is stirred in ethanolic HCl (12 M) at 0°C, followed by filtration and drying (mp: 238–240°C) .
Optimization :
-
Temperature : Decarboxylation efficiency peaks at 150°C (lower temperatures yield incomplete conversion).
-
Acid Concentration : 12 M HCl ensures quantitative protonation.
Friedel-Crafts Cyclization of Acid Chlorides
A European patent (EP0005231A2) details Friedel-Crafts acylation for isoquinoline derivatives :
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Acid Chloride Synthesis : Isoquinoline-4-carboxylic acid is refluxed with excess thionyl chloride (4 h).
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Cyclization : The crude acid chloride reacts with AlCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>, forming a tetracyclic intermediate.
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Hydrolysis : The intermediate is hydrolyzed with 6 M HCl to yield the hydrochloride salt (58% overall yield) .
Critical Parameters :
-
Solvent : CH<sub>2</sub>Cl<sub>2</sub> minimizes side reactions vs. toluene.
-
Catalyst Loading : AlCl<sub>3</sub> (2.5 eq) ensures complete cyclization.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |
|---|---|---|---|---|
| Pfitzinger Reaction | 75–92 | High | Moderate | Requires TMSCl |
| Multi-Step Isatin | 70–85 | Industrial | Low | Lengthy (5 steps) |
| Ugi-4CR + Cu Catalysis | 50–70 | Medium | High | Sensitive to steric hindrance |
| Oxidative Decarboxylation | 95 | High | Low | High-temperature hazard |
| Friedel-Crafts | 58 | Low | Moderate | Requires toxic AlCl<sub>3</sub> |
Chemical Reactions Analysis
Friedel-Crafts Cyclization to Indenoisoquinolines
The 4-carboxyl group enables further transformations:
textIsoquinoline-4-carboxylic acid → Acid chloride (oxalyl chloride) → Friedel-Crafts cyclization → Indenoisoquinoline
Experimental Outcome
Mechanistic Pathways
Two competing pathways govern product formation:
Pathway A (Dominant):
-
Cu(I)-mediated Ullmann-type C–C coupling
-
Intramolecular condensation → Isoquinolin-1(2H)-one intermediate
Pathway B (Minor):
Comparative Reactivity Profile
The hydrochloride form enhances solubility while preserving key reactive sites:
| Reaction Type | Reagents/Conditions | Product Class | Pharmaceutical Relevance |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Amines (Room temp, DCM) | Amides | Kinase inhibitor precursors |
| Esterification | Alcohols (Acid catalysis) | Esters | Prodrug formulations |
| Metal Coordination | Transition metal salts | Chelation complexes | Catalytic asymmetric synthesis |
This dual functionality (aromatic N-heterocycle + carboxylic acid) enables simultaneous π-π stacking and hydrogen bonding interactions in target binding .
Challenges and Optimization Strategies
-
Steric Effects : Bulky β-keto esters (e.g., ethyl 4-chloroacetoacetate) inhibit cyclization
-
Electronic Effects : Electron-withdrawing aldehyde substituents reduce yields by 12-15%
-
Scale-Up Solution : Sequential Ugi precipitation/Cu catalysis enables gram-scale production
Ongoing research focuses on enantioselective variants and automated flow synthesis to enhance synthetic utility .
Scientific Research Applications
Pharmacological Applications
Isoquinoline-4-carboxylic acid hydrochloride exhibits a range of biological activities, making it valuable in pharmacology:
- Antimicrobial Activity : Isoquinoline derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .
- Anticancer Potential : Compounds derived from isoquinoline-4-carboxylic acid have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung cancer (H460) and colorectal cancer (HT-29) .
- Antiviral Properties : Some isoquinoline derivatives have been evaluated for their anti-HIV activity, showing potential as therapeutic agents against viral infections .
Case Studies
- Antitumor Activity :
- PDE-4 Inhibition :
- TACE Inhibition :
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of isoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as alkaline phosphatase by binding to the active site and blocking substrate access . Additionally, it can modulate receptor activity by interacting with binding sites on the receptor proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoquinoline-4-carboxylic acid hydrochloride belongs to a broader family of isoquinoline derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Solubility: The hydrochloride salt of isoquinoline-4-carboxylic acid exhibits superior aqueous solubility compared to non-ionic derivatives like isoquinoline-4-carbonitrile, making it preferable for biological assays .
Synthetic Utility: Isoquinoline-4-carbonitrile serves as a precursor for generating amines or amides via nitrile reduction, whereas the carboxylic acid derivatives are used directly in condensation reactions . Methyl esters (e.g., Methyl 3-chloroisoquinoline-4-carboxylate) are intermediates for prodrug development, leveraging esterase-mediated hydrolysis .
Biological Activity: Chlorinated derivatives (e.g., 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid) demonstrate enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes . Bipyridine analogs lack the isoquinoline scaffold’s rigidity, resulting in weaker binding to certain enzyme active sites .
Structural and Electronic Differences
- Positional Isomerism: Shifting the carboxylic acid group from position 4 to 3 (as in isoquinoline-3-carboxylic acid) alters hydrogen-bonding patterns and acidity (pKa differences) .
- Halogen Effects : Bromine and chlorine substituents increase lipophilicity, impacting membrane permeability in drug design .
- Salt vs. Free Base : The hydrochloride form improves crystallinity and stability, critical for pharmaceutical formulations .
Biological Activity
Isoquinoline-4-carboxylic acid hydrochloride is a derivative of isoquinoline, a bicyclic aromatic compound known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by various research findings and case studies.
- Chemical Formula : C₁₀H₇NO₂·HCl
- Molecular Weight : 173.17 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and organic solvents
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. For instance:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Significant |
Anticancer Properties
Research has shown that isoquinoline derivatives, including this compound, possess anticancer properties. A study evaluated the compound's effects on various cancer cell lines, revealing promising results:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
This compound also exhibits antioxidant activity. In vitro studies using the DPPH assay demonstrated its ability to scavenge free radicals effectively:
The higher inhibition percentage indicates its potential as a therapeutic agent in oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to exert anti-inflammatory effects by modulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. This property is particularly relevant in the context of chronic inflammatory diseases:
- Mechanism : Inhibition of NF-kB signaling pathway
- Effectiveness : Reduction in inflammation markers in animal models .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Antioxidant Studies :
Q & A
Basic: What are the standard synthetic routes for Isoquinoline-4-carboxylic Acid Hydrochloride?
Methodological Answer:
The synthesis typically involves condensation of isoquinoline precursors (e.g., isoindoline) with carboxylic acid derivatives. A common approach includes:
Condensation : React isoindoline with phthalic anhydride under reflux in ethanol or water .
Hydrolysis : Convert the intermediate to the free carboxylic acid using aqueous acidic or basic conditions.
Salt Formation : Treat with hydrochloric acid to yield the hydrochloride salt.
Key parameters include solvent choice (ethanol enhances solubility), temperature control (80–100°C for efficient condensation), and stoichiometric ratios of reagents. Industrial-scale methods may employ continuous flow reactors to optimize purity and yield .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol/water systems .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 120°C) reduces side reactions like decarboxylation.
- Post-Reaction Workup : Crystallization from ethanol/water mixtures improves purity. Advanced purification techniques (e.g., column chromatography or recrystallization with activated charcoal) address byproduct formation .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Core techniques include:
¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected signals (e.g., aromatic protons at δ 7.5–8.5 ppm; carboxylic acid carbonyl at ~170 ppm) .
IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H stretches for hydrochloride salts).
Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₀H₉NO₂·HCl).
Elemental Analysis : Validate chloride content (theoretical ~15–20%) .
Advanced: How can researchers resolve ambiguities in structural characterization when spectral data conflicts with theoretical predictions?
Methodological Answer:
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 8-hydroxyquinoline-4-carboxylic acid derivatives) to identify shifts caused by substituents .
Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
X-ray Crystallography : Resolve tautomeric or salt-form ambiguities by determining crystal structure.
Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .
Basic: What are the primary research applications of this compound?
Methodological Answer:
The compound serves as:
Building Block : For synthesizing bioactive derivatives (e.g., antimicrobial or anticancer agents) via functional group modifications (e.g., amidation, alkylation) .
Coordination Chemistry : Chelates metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic or material science applications .
Pharmacophore Studies : Used in structure-activity relationship (SAR) analyses to optimize drug-like properties .
Advanced: How should researchers design biological activity studies to evaluate this compound derivatives?
Methodological Answer:
Target Selection : Prioritize targets (e.g., enzymes, receptors) based on structural similarity to known inhibitors (e.g., quinoline-based antifungals) .
In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., lactate dehydrogenase inhibition).
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains .
Data Validation : Replicate results across multiple cell lines/strains and include positive/negative controls.
Mechanistic Studies : Pair activity data with molecular docking (software: AutoDock) to propose binding modes .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods to avoid inhalation of fine particles.
Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
Advanced: How can stability studies be conducted to assess degradation pathways of this compound?
Methodological Answer:
Forced Degradation : Expose the compound to stress conditions:
- Thermal : 40–60°C for 14 days.
- Hydrolytic : pH 1–13 solutions at 25°C.
- Oxidative : 3% H₂O₂ for 24 hours .
Analytical Monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., decarboxylated or dimerized species).
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Basic: How should researchers address contradictory data in literature regarding the compound’s reactivity?
Methodological Answer:
Source Evaluation : Prioritize peer-reviewed journals over preprint repositories.
Experimental Replication : Repeat key studies under identical conditions (e.g., solvent, temperature).
Contextual Analysis : Check for unreported variables (e.g., trace metal contamination affecting catalysis) .
Advanced: What computational tools are recommended for modeling this compound interactions?
Methodological Answer:
Molecular Dynamics (MD) : Simulate ligand-receptor interactions using GROMACS or AMBER.
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) with Gaussian.
QSAR Modeling : Use platforms like KNIME or MOE to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
